tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

Chiral impurity profiling Sitafloxacin quality control Enantiomeric purity

Quantifying stereoisomeric impurities in sitafloxacin API demands an authenticated (R)-enantiomer reference standard that cannot be substituted by the (S)-enantiomer (CAS 144282-37-1) or des-benzyl analogs-misidentification risks regulatory deficiency in ANDA/DMF submissions. • Confirmed (R)-configuration at C-7 ensures accurate peak assignment in chiral HPLC and CE methods; validated CE method achieves 0.1% (m/m) detection limit. • Orthogonal Boc (acid-labile) and N-benzyl (hydrogenolysis-labile) protecting groups enable sequential deprotection strategies. • Supplied with comprehensive CoA; LogP 3.19 and UV-active benzyl chromophore support robust chromatographic method development.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 1432056-70-6
Cat. No. B1403692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
CAS1432056-70-6
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3
InChIInChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1
InChIKeyUCBLMUMETZZNIZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate – Overview


tert-Butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 1432056-70-6) is an optically active spirocyclic carbamate belonging to the 5-azaspiro[2.4]heptane class. It bears a tert-butoxycarbonyl (Boc) protecting group at the 7-amino position and an N-benzyl substituent on the spirocyclic nitrogen, with the (R)-configuration at the C-7 stereocenter . The compound is formally cataloged as Sitafloxacin Hydrate Impurity 10 in pharmaceutical impurity reference standard collections, distinguishing it from its (S)-enantiomer (CAS 144282-37-1), which serves as the productive key intermediate in the synthesis of the fluoroquinolone antibiotic sitafloxacin (DU-6859a) [1]. With a molecular formula of C₁₈H₂₆N₂O₂ and a molecular weight of 302.41 g/mol, the compound occupies a specific niche at the intersection of chiral impurity reference standards and protected synthetic intermediates for quinolonecarboxylic acid antibacterial agents .

Why Substitution Fails: tert-Butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate


This compound cannot be substituted by its (S)-enantiomer (CAS 144282-37-1) or des-benzyl analogs (e.g., CAS 127199-44-4 or 127199-45-5) without fundamentally altering its intended application. The (R)-configuration at C-7 renders it a stereoisomeric impurity marker for sitafloxacin API, where regulatory guidelines mandate that stereoisomeric impurities be controlled to ≤0.1% (m/m) due to demonstrated bioactivity of certain sitafloxacin stereoisomers against human topoisomerase II [1]. In contrast, the (S)-enantiomer is the chirally correct intermediate that undergoes N-debenzylation and Boc-deprotection to yield the active 7-amino-5-azaspiro[2.4]heptane pharmacophore [2]. The N-benzyl group further differentiates this compound from the des-benzyl (R)-Boc-amino intermediate (CAS 127199-44-4) by substantially increasing LogP (3.19 vs. 1.31), altering chromatographic retention, solubility, and synthetic utility . Substituting any of these analogs would invalidate enantiomeric purity assessments, disrupt synthetic route orthogonality, or provide an incorrect retention time marker in validated HPLC or CE methods.

Quantitative Differentiation: tert-Butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate


Stereochemical Role: Impurity Marker vs. Synthetic Intermediate

The (R)-enantiomer (CAS 1432056-70-6) is explicitly designated as Sitafloxacin Hydrate Impurity 10 in pharmaceutical reference standard catalogs, while the (S)-enantiomer (CAS 144282-37-1) is the key productive intermediate for the sitafloxacin synthetic route [1]. This functional dichotomy is absolute: the (R)-enantiomer serves as an analytical reference standard for impurity quantification, whereas the (S)-enantiomer undergoes N-debenzylation and Boc-deprotection to furnish the active 7(S)-amino-5-azaspiro[2.4]heptane moiety of sitafloxacin [2]. The stereochemical inversion at C-7 converts a desired intermediate into a controlled impurity.

Chiral impurity profiling Sitafloxacin quality control Enantiomeric purity

Lipophilicity Shift from N-Benzyl Substitution

The N-benzyl substituent on the target compound (CAS 1432056-70-6) confers a calculated LogP of 3.19, compared to a LogP of 1.31 for the des-benzyl (R)-analog (CAS 127199-44-4), representing a ΔLogP of +1.88 . This 2.4-fold increase in the octanol-water partition coefficient translates to markedly different chromatographic retention times under reversed-phase conditions, with the benzylated compound eluting significantly later. The water solubility of the target compound is very slight (0.51 g/L at 25°C), consistent with its higher lipophilicity .

Chromatographic retention LogP Sample preparation

Physical Property Differences: Benzyl Protection Impact

The N-benzyl group increases the molecular weight from 212.29 g/mol (CAS 127199-44-4, des-benzyl) to 302.41 g/mol (CAS 1432056-70-6), a mass increment of 90.12 Da (+42.5%) . Correspondingly, the predicted boiling point rises from 329.0±31.0°C (des-benzyl) to 420.5±34.0°C (N-benzyl), a difference of 91.5°C . These differences are analytically consequential: the molecular ion and fragmentation pattern in LC-MS will differ by the benzyl mass, and the boiling point differential affects GC suitability and thermal stability considerations.

Molecular weight Boiling point Physical characterization

Regulatory Impurity Control: CE Method for Stereoisomers

Meng and Kang (2017) developed and validated a capillary electrophoresis method with dual chiral selectors (γ-cyclodextrin and Cu²⁺-D-phenylalanine complex) for simultaneous determination of three stereoisomeric impurities of sitafloxacin, achieving a detection limit of 0.1% (m/m) [1]. This threshold is directly linked to the regulatory requirement that sitafloxacin stereoisomeric impurities be controlled below 0.1% because certain stereoisomers exhibit bioactivity against human topoisomerase II, which may correlate with cytotoxicity [1]. The (R)-enantiomer at C-7 of the azaspiroheptane moiety falls within the scope of stereoisomers whose presence must be quantified and controlled, establishing the compound's essential role as a reference standard in validated analytical methods.

Capillary electrophoresis Stereoisomeric impurity Method validation

Purity Benchmarking: Enantiomeric Identity as Critical Attribute

The target compound is commercially supplied at 98% chemical purity (HPLC) by multiple vendors, with the (R)-stereochemical configuration confirmed . The (S)-enantiomer (CAS 144282-37-1) is also available at 97–99% purity . However, for impurity reference standard applications, the critical quality attribute is not merely chemical purity but enantiomeric purity, which requires chiral chromatographic or electrophoretic verification. The patented synthetic route to tetrasubstituted 5-azaspiro[2.4]heptane derivatives (EP1930321A1) explicitly addresses the need for stereochemically defined intermediates, noting that the 7-position configuration profoundly affects the antibacterial activity of the final quinolone product [1].

Purity specification Reference standard Quality control

Application Scenarios: tert-Butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate


Chiral Impurity Reference for Sitafloxacin API Testing

The compound serves as an authenticated (R)-enantiomer reference standard for quantifying stereoisomeric impurities in sitafloxacin drug substance and drug product. The validated CE method of Meng and Kang (2017) achieves a 0.1% (m/m) detection limit for stereoisomeric impurities, aligning with the regulatory control threshold established because certain sitafloxacin stereoisomers exhibit bioactivity against human topoisomerase II [1]. The (R)-enantiomer reference standard is indispensable for method calibration, system suitability testing, and peak identification in chiral separation methods. Procurement of this specific CAS number ensures the correct stereochemical identity for impurity quantitation, which cannot be achieved using the (S)-enantiomer or des-benzyl analogs that would give different migration times or retention times.

Chiral Building Block via Orthogonal Deprotection

The compound contains two orthogonally removable protecting groups: the Boc group (acid-labile) and the N-benzyl group (hydrogenolysis-labile). This dual protection enables sequential deprotection strategies in complex synthetic sequences. The patent EP1930321A1 describes the use of N-benzyl-protected azaspiro[2.4]heptane derivatives as intermediates for constructing quinolonecarboxylic acid antibacterial agents, where stereochemical integrity at the 7-position must be maintained throughout the synthetic sequence [2]. The significantly higher LogP (3.19 vs. 1.31 for des-benzyl analogs) also facilitates organic-phase extraction during workup, improving isolation yields in multi-step syntheses .

Method Development Standard for Chiral Separation

The compound's distinct LogP (3.19) and the presence of the UV-active benzyl chromophore make it well-suited as a test analyte for developing and validating chiral separation methods. The benzyl group provides strong UV absorbance at 254 nm, facilitating detection, while the large LogP difference (ΔLogP = +1.88) relative to des-benzyl analogs enables clear chromatographic discrimination . These properties support its use as a system suitability standard in reversed-phase chiral HPLC methods and as a migration time marker in capillary electrophoresis enantioseparation systems.

Certified Reference Material for Regulatory Filings

As Sitafloxacin Impurity 10, the compound is required as a fully characterized reference standard for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory agencies [1][3]. Pharmaceutical quality control laboratories use this compound to establish impurity profiles, validate analytical methods per ICH Q2(R1) guidelines, and perform batch-to-batch consistency testing. The authenticated (R)-configuration is critical because regulatory submissions must demonstrate control of all specified stereoisomeric impurities at or below the 0.1% threshold, and misidentification of the impurity peak would constitute a major regulatory deficiency.

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